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Compound of Interest

Compound Name:
THP-PEG4-Pyrrolidine(N-Boc)-

CH2OH

Cat. No.: B10819731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of THP-
PEG4-Pyrrolidine(N-Boc)-CH2OH, a bifunctional linker molecule commonly employed in the

development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the

expected analytical data and detailed experimental protocols for its characterization using

modern spectroscopic techniques.

Molecular Profile
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a heterobifunctional linker molecule incorporating a

tetrahydropyran (THP) protected alcohol, a tetraethylene glycol (PEG4) spacer, a Boc-

protected pyrrolidine ring, and a primary alcohol.

Table 1: Molecular Identifiers and Properties
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Property Value

IUPAC Name

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-

[2-(oxan-2-

yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-

carboxylate

CAS Number 2378261-80-2

Molecular Formula C₂₃H₄₃NO₉

Molecular Weight 477.59 g/mol

Appearance Colorless to light yellow viscous liquid

Predicted Analytical Data for Structure Elucidation
While a publicly available, complete experimental dataset for this specific molecule is not

readily available, the following data is predicted based on the analysis of its structural

fragments and closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.60 t 1H
O-CH-O (THP

anomeric proton)

~4.10 - 3.90 m 2H
Pyrrolidine-CH,

Pyrrolidine-CH-O

~3.85 - 3.45 m ~20H
O-CH₂- (PEG and

CH₂OH)

~3.40 - 3.20 m 2H Pyrrolidine-CH₂-N

~2.20 - 1.90 m 2H Pyrrolidine-CH₂

~1.80 - 1.45 m 6H THP-CH₂

1.44 s 9H Boc-(CH₃)₃

Table 3: Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts
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Chemical Shift (δ, ppm) Assignment

~154.5 C=O (Boc)

~98.5 O-CH-O (THP anomeric carbon)

~80.0 C(CH₃)₃ (Boc)

~77.5 Pyrrolidine-CH-O

~70.5 - 69.5 O-CH₂ (PEG)

~67.0 O-CH₂ (PEG)

~64.0 CH₂OH

~62.0 O-CH₂ (THP)

~59.0 Pyrrolidine-CH-N

~54.0 Pyrrolidine-CH₂-N

~38.0 Pyrrolidine-CH₂

~30.5 THP-CH₂

28.4 C(CH₃)₃ (Boc)

~25.5 THP-CH₂

~19.5 THP-CH₂

Mass Spectrometry (MS)
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Observed m/z

[M+H]⁺ 478.2956 Expected within ± 5 ppm

[M+Na]⁺ 500.2775 Expected within ± 5 ppm

In tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation of the Boc

group (loss of isobutylene, 56 Da, or the entire Boc group, 100 Da) and cleavage of the PEG
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chain are expected.

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 5: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3450 Broad O-H stretch (alcohol)

2920, 2850 Strong C-H stretch (aliphatic)

~1685 Strong C=O stretch (Boc carbamate)

~1100 Strong C-O-C stretch (ether, PEG)

Experimental Protocols
The following are detailed protocols for the acquisition of analytical data for the structure

elucidation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) to confirm the

connectivity of the molecule.

Methodology:

Sample Preparation:

Accurately weigh 10-20 mg of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a 500 MHz (or higher) NMR spectrometer.
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Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to obtain optimal resolution.

Data Acquisition:

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Acquire a ¹³C NMR spectrum.

Acquire 2D NMR spectra, including COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond

correlation).

Data Processing:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H, δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the 2D spectra to confirm proton-proton and proton-carbon correlations.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Methodology:

Sample Preparation:

Prepare a stock solution of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g.,

50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
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Instrument Setup:

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Calibrate the instrument according to the manufacturer's instructions.

Set the ESI source to positive ion mode.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

For MS/MS analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) and

acquire the product ion spectrum.

Data Analysis:

Determine the accurate mass of the molecular ion and compare it with the calculated

mass.

Analyze the fragmentation pattern to identify characteristic losses and confirm the

structure.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Instrument Setup:
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Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Apply a small drop of the neat liquid THP-PEG4-Pyrrolidine(N-Boc)-CH2OH directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

The acquired spectrum will be automatically ratioed against the background.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and the confirmed

molecular structure.
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Figure 1. Experimental workflow for structure elucidation.
Figure 2. Simplified structure of the target molecule.

This guide provides a framework for the comprehensive structural elucidation of THP-PEG4-
Pyrrolidine(N-Boc)-CH2OH. The combination of NMR, MS, and FTIR spectroscopy allows for

unambiguous confirmation of its molecular structure, which is essential for its application in the

synthesis of well-defined PROTACs and other drug development endeavors.

To cite this document: BenchChem. [Structure Elucidation of THP-PEG4-Pyrrolidine(N-Boc)-
CH2OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819731#structure-elucidation-of-thp-peg4-
pyrrolidine-n-boc-ch2oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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